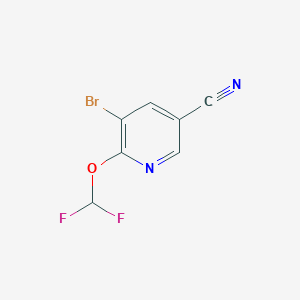
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Bromo-4-chloro-7-fluoro-1H-benzimidazole”, benzimidazole derivatives are generally synthesized in a multistep process . For instance, a series of novel benzimidazole derivatives were synthesized in a study, and their structures were determined using 1 H-NMR, 13 C-NMR, MS, and elemental analyses .Wissenschaftliche Forschungsanwendungen
Spectral Characterization and Biological Activity
The compound 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole and its derivatives have been explored extensively for their spectral characteristics and biological activities. Notably, a study by Tavman et al. (2010) on 2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes revealed that these compounds exhibit selective antibacterial activity against Staphylococcus epidermidis. The study emphasized the stability of bromo derivatives and their complexes, hinting at the significance of the bromo component in the structural integrity and biological activity of the compound Tavman et al., 2010.
Heterocyclic Scaffold Synthesis
The versatility of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole as a building block in heterocyclic oriented synthesis is evident from the work of Křupková et al. (2013). The study highlighted its utility in creating diverse nitrogenous heterocycles, crucial in drug discovery Křupková et al., 2013.
Antimicrobial and Antiinflammatory Properties
Further research into the compound's derivatives has revealed a spectrum of biological activities. Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides, highlighting the potential of these derivatives in medical applications Narayana et al., 2009.
Antioxidant and Antiviral Activities
The compound and its derivatives have also been studied for their antioxidant and antiviral properties. A study by Archie et al. (2016) on 2-substituted-5-nitro benzimidazole derivatives, closely related to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, demonstrated significant antioxidant activity, indicating the potential of these compounds in oxidative stress-related therapeutics Archie et al., 2016.
DNA Topoisomerase Inhibition
Furthermore, Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, including a chloro derivative similar to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, for their effects on mammalian type I DNA topoisomerase activity. This study underscores the potential use of such compounds in the development of therapeutic agents targeting DNA topoisomerases Alpan et al., 2007.
Eigenschaften
IUPAC Name |
2-bromo-7-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKAGKIKSLRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
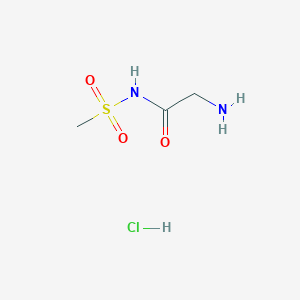

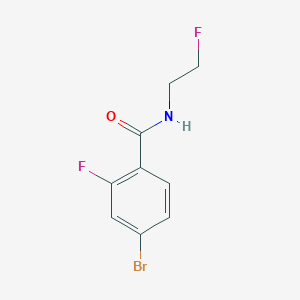
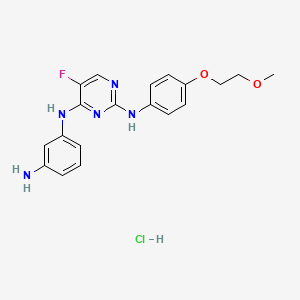


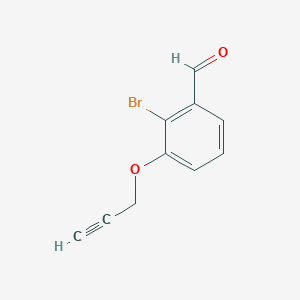
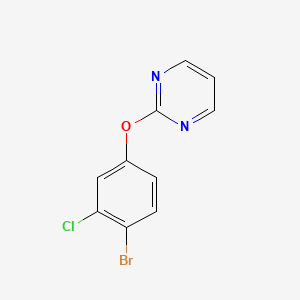
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)
